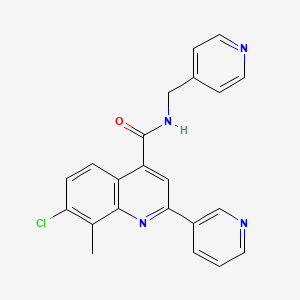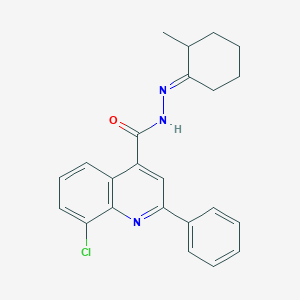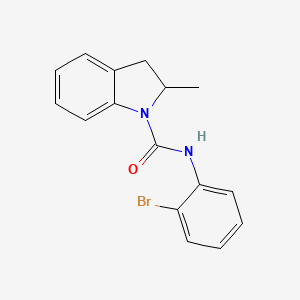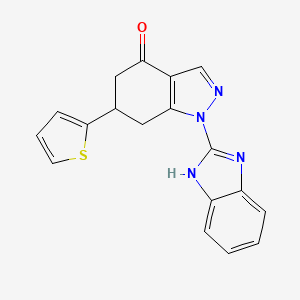![molecular formula C23H21F3N2O3S B4847065 N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4847065.png)
N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules similar to N2-(4-methylbenzyl)-N2-(phenylsulfonyl)-N1-[4-(trifluoromethyl)phenyl]glycinamide involves various chemical reactions, including the activation of thioglycosides via glycosyl triflates in the presence of metal-free thiophiles, showcasing a method for generating glycosylated compounds with significant yield and selectivity (Crich & Smith, 2000). Another synthesis method uses glycinamide hydrochloride as a transient directing group for C(sp3)−H arylation, offering a pathway to synthesize practical molecules efficiently (Wen & Li, 2020).
Molecular Structure Analysis
The molecular structure and properties of related compounds have been studied using various spectroscopic and quantum chemical methods. For example, the structural characterization of a disulfonimide derivative was achieved using FT-IR, 1H, 13C NMR, and UV-Vis spectroscopies, alongside DFT calculations, highlighting the consistency between experimental and theoretical findings (Eren, Özdemir. Koçak, & Özdemir, 2018).
Chemical Reactions and Properties
The chemical reactivity of molecules containing phenylsulfonyl groups can be altered by various reactions, including the (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides under visible-light-promoted conditions, showcasing the mild and efficient access to methylated compounds (Liu & Li, 2016).
Physical Properties Analysis
The analysis of physical properties often involves studying the crystalline structure through X-ray diffraction and other techniques, providing insights into the molecular geometry and intermolecular interactions. For example, the crystal and molecular structures of related nitrogen-containing aromatic compounds have been elucidated, demonstrating various molecular packings and interactions (Iwasaki et al., 1988).
Chemical Properties Analysis
The chemical properties of similar molecules have been studied through reactions such as benzylation, showcasing the ability to modify chemical structures and introduce new functional groups, thus altering the molecule's reactivity and potential applications (Carlsen, 1998).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3S/c1-17-7-9-18(10-8-17)15-28(32(30,31)21-5-3-2-4-6-21)16-22(29)27-20-13-11-19(12-14-20)23(24,25)26/h2-14H,15-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGKFKIJUAVNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-[4-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B4846982.png)

![4-ethyl-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4846989.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4847011.png)
![N-(2-methoxy-5-{[(3-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4847019.png)

![2-amino-4-phenyl-9-(2-thienyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B4847029.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4847034.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-propylpiperazine](/img/structure/B4847036.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4847047.png)
![1-(2-chlorobenzyl)-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4847056.png)

![3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde](/img/structure/B4847080.png)
